1-(1-methyl-1H-pyrrol-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine
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Overview
Description
1-(1-methyl-1H-pyrrol-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine is a complex organic compound that features both pyrrole and pyrazole rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-pyrrol-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and pyrazole intermediates, followed by their coupling through a suitable linker.
Preparation of Pyrrole Intermediate: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reaction: The final step involves coupling the pyrrole and pyrazole intermediates using a suitable linker, such as a methylene bridge, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-pyrrol-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrrole or pyrazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
1-(1-methyl-1H-pyrrol-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrrol-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-pyrrol-2-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine: Similar structure with an ethyl group instead of a propyl group.
1-(1-methyl-1H-pyrrol-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine: Similar structure with a methyl group instead of a propyl group.
Uniqueness
1-(1-methyl-1H-pyrrol-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its specific combination of pyrrole and pyrazole rings, along with the propyl linker. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H21ClN4 |
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Molecular Weight |
268.78 g/mol |
IUPAC Name |
1-(1-methylpyrrol-2-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H20N4.ClH/c1-3-6-17-11-12(9-15-17)8-14-10-13-5-4-7-16(13)2;/h4-5,7,9,11,14H,3,6,8,10H2,1-2H3;1H |
InChI Key |
PASHEOJZAXOPIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=CC=CN2C.Cl |
Origin of Product |
United States |
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